6-Hydroxy Bexarotene

Description

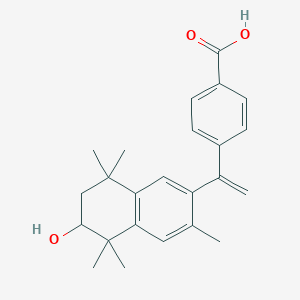

Structure

3D Structure

Properties

IUPAC Name |

4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435130 | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368451-07-4 | |

| Record name | 6-Hydroxy-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Formation of 6 Hydroxy Bexarotene

Hepatic Metabolism of Bexarotene (B63655)

The liver plays a central role in the metabolic clearance of bexarotene. Following administration, bexarotene is subject to enzymatic transformations that convert it into more polar compounds, facilitating their excretion.

Oxidation by cytochrome P450 (CYP) enzymes is a primary route for bexarotene metabolism, leading to the formation of hydroxylated and oxo derivatives.

In vitro studies have consistently identified Cytochrome P450 3A4 (CYP3A4) as the principal isozyme responsible for the oxidative metabolism of bexarotene europa.eubauschhealth.comeuropa.eufda.govfda.goveuropa.eueuropa.eudratef.netnih.gov. Research indicates that bexarotene itself may also induce CYP3A4 activity, particularly with repeated administration and at higher doses europa.eudratef.nethep-druginteractions.org. This induction can potentially influence the metabolism of other drugs that are substrates of CYP3A4 europa.eueuropa.eudratef.nethep-druginteractions.org.

In vitro investigations using liver microsomes and liver slices have demonstrated the formation of several oxidative metabolites from bexarotene nih.gov. These studies reveal that 6-hydroxy bexarotene, 7-hydroxy bexarotene, 6-oxo-bexarotene (B601045), and 7-oxo-bexarotene (B601032) are key oxidative metabolites europa.eubauschhealth.comeuropa.eufda.govfda.goveuropa.eunih.gov. Pretreatment of animal models with bexarotene has also been shown to induce hepatic microsomal metabolism of the compound nih.gov.

Following the initial oxidative transformations, bexarotene metabolites, particularly the hydroxylated forms, can undergo further conjugation. Glucuronidation is a significant pathway in this regard europa.eubauschhealth.comeuropa.eufda.govfda.goveuropa.eunih.gov. Studies have identified hydroxylglucuronides and acyl glucuronides as important metabolites in humans biorxiv.org. In preclinical models such as rats and dogs, glucuronides of both the parent compound and its oxidized metabolites have been identified as predominant biliary metabolites, suggesting a role for glucuronidation in the elimination of bexarotene and its derivatives in these species nih.gov.

Role of Cytochrome P450 Enzymes in Hydroxylation

Identification of this compound as a Major Circulating Metabolite in Preclinical Models (e.g., Rat, Dog)

Research has established that this compound is not only a metabolite formed in vitro but also a significant circulating metabolite in vivo. Studies have reported its presence in the plasma of rats, dogs, and humans following bexarotene administration nih.gov. Notably, this compound has been identified as a major circulating metabolite across these species, with its relative abundance compared to the parent compound being higher in human plasma than in rat or dog plasma nih.gov.

Investigating Alternative Metabolic and Degradation Routes

Metabolite and Enzyme Summary

| Metabolite | Primary Formation Pathway | Key Enzyme(s) Involved | Species Identified |

| This compound | Oxidation | CYP3A4 | Human, Rat, Dog |

| 7-Hydroxy Bexarotene | Oxidation | CYP3A4 | Human, Rat, Dog |

| 6-Oxo-Bexarotene | Oxidation | CYP3A4 | Human, Rat, Dog |

| 7-Oxo-Bexarotene | Oxidation | CYP3A4 | Human, Rat, Dog |

| Hydroxylglucuronides | Glucuronidation | UGTs | Human |

| Acyl Glucuronide | Glucuronidation | UGTs | Human, Rat, Dog |

| Glucuronide of Oxidized Met. | Glucuronidation | UGTs | Rat, Dog |

Compound Name List:

Bexarotene

this compound

7-Hydroxy Bexarotene

6-Oxo-Bexarotene

7-Oxo-Bexarotene

Photolytic Degradation Products and Pathways

The scientific literature available primarily details the photolytic degradation of the parent compound, Bexarotene, rather than its metabolite, this compound. Specific photolytic degradation pathways and products for this compound are not extensively documented in the provided research.

Studies investigating Bexarotene's stability under UV irradiation have revealed that it can undergo oxidative degradation, particularly photooxidation nih.govresearchgate.netresearchgate.netnih.gov. This process is often exacerbated in the presence of photocatalysts such as titanium dioxide (TiO2) and zinc oxide (ZnO) nih.govresearchgate.netresearchgate.netnih.gov. Under such conditions, hydroxyl radicals are generated, which can then participate in radical substitution reactions leading to degradation nih.govnih.gov.

Research has identified four photocatalytic degradation products of Bexarotene under UV irradiation when photocatalysts were present nih.govresearchgate.netresearchgate.netnih.gov. These studies utilized mass spectrometry/mass spectrometry (MS/MS) analyses to propose structures for these degradation products nih.govresearchgate.net. In some instances, isomerization of Bexarotene was also observed nih.govresearchgate.net.

While some studies suggest Bexarotene remains stable under specific photolysis conditions longdom.orglongdom.org, others clearly demonstrate degradation, especially when exposed to UV light in the presence of photocatalysts or certain UV filters nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. The presence of UV absorbers commonly used in cosmetic products can influence the photostability of Bexarotene nih.govresearchgate.net.

Table 2: Identified Photocatalytic Degradation Products of Bexarotene

| Degradation Product ID | Description/Nature of Product | Formation Conditions | Identification Method | Key References |

| Product 1 | Degradation Product | UV irradiation + TiO2/ZnO | MS/MS | nih.govresearchgate.netresearchgate.netnih.gov |

| Product 2 | Degradation Product | UV irradiation + TiO2/ZnO | MS/MS | nih.govresearchgate.netresearchgate.netnih.gov |

| Product 3 | Degradation Product | UV irradiation + TiO2/ZnO | MS/MS | nih.govresearchgate.netresearchgate.netnih.gov |

| Product 4 | Degradation Product | UV irradiation + TiO2/ZnO | MS/MS | nih.govresearchgate.netresearchgate.netnih.gov |

| Isomerization Product | MBC (m/z = 255) | UV irradiation + TiO2/ZnO (also observed in controls) | MS/MS | nih.govresearchgate.net |

Compound List:

this compound

Bexarotene

7-Hydroxy Bexarotene

6-Oxo Bexarotene

7-Oxo Bexarotene

MBC

Molecular Interactions and Receptor Binding Profile of 6 Hydroxy Bexarotene

Ligand Affinity for Retinoid X Receptors (RXRs)

6-Hydroxy Bexarotene (B63655) demonstrates a notable affinity for all three subtypes of the Retinoid X Receptor: RXRα, RXRβ, and RXRγ. These interactions are characterized by specific dissociation constants (Kds), indicating the concentration at which the ligand occupies half of the receptor binding sites.

Studies indicate that 6-Hydroxy Bexarotene binds to RXRα with a dissociation constant (Kd) of 3.46 μM caymanchem.comtargetmol.comtargetmol.com. This value quantifies the strength of the interaction between the compound and the RXRα receptor.

The compound also exhibits significant binding to RXRβ, with a reported dissociation constant (Kd) of 4.21 μM caymanchem.comtargetmol.comtargetmol.com. This suggests a comparable, albeit slightly lower, affinity compared to RXRα.

Similarly, this compound engages with RXRγ, displaying a dissociation constant (Kd) of 4.83 μM caymanchem.comtargetmol.comtargetmol.com. This consistent affinity across the RXR subtypes highlights its role as a ligand for this receptor family.

Interaction with Retinoic Acid Receptors (RARs)

Beyond its interaction with RXRs, this compound also interacts with Retinoic Acid Receptors (RARs), specifically RARα. The data suggests a differential affinity and activation profile compared to its interaction with RXRs.

This compound binds to RARα with a dissociation constant (Kd) of 8.17 μM caymanchem.comtargetmol.comtargetmol.com. This affinity is notably lower than its affinities for the RXR subtypes.

In vitro studies demonstrate that this compound selectively activates RXR subtypes over RAR subtypes. The half-maximal effective concentrations (EC50s) for activation reveal a marked difference in potency. For RXRα, RXRβ, and RXRγ, the EC50 values are 398 nM, 356 nM, and 420 nM, respectively. In contrast, its activation of RARα, RARβ, and RARγ requires significantly higher concentrations, with EC50 values of 4,414 nM, 2,121 nM, and 2,043 nM, respectively caymanchem.comtargetmol.comtargetmol.com. This selectivity indicates a preferential functional effect on RXRs compared to RARs.

Data Tables

Table 1: Dissociation Constants (Kd) of this compound for RXR and RAR Subtypes

| Receptor Subtype | Dissociation Constant (Kd) |

| RXRα | 3.46 μM |

| RXRβ | 4.21 μM |

| RXRγ | 4.83 μM |

| RARα | 8.17 μM |

Table 2: In Vitro Activation Potency (EC50) of this compound for RXR and RAR Subtypes

| Receptor Subtype | EC50 (nM) |

| RXRα | 398 |

| RXRβ | 356 |

| RXRγ | 420 |

| RARα | 4,414 |

| RARβ | 2,121 |

| RARγ | 2,043 |

Quantitative Assessment of Receptor Engagement

The interaction of this compound with retinoid receptors is characterized by its binding affinity and its ability to activate receptor-mediated transcription. These properties are quantified through dissociation constants (Kd values) and half-maximal effective concentrations (EC50s), respectively.

Dissociation Constants (Kd Values) for RXR and RAR Binding

Dissociation constants (Kd) represent the affinity of a ligand for its receptor, with lower values indicating higher affinity. This compound exhibits varying affinities for different RXR and RAR subtypes. It demonstrates high affinity for RXRα, RXRβ, and RXRγ, with Kd values in the low micromolar range. Its affinity for RARα is notably lower, indicating a preference for RXRs.

| Receptor Subtype | Dissociation Constant (Kd) | Source(s) |

| RXRα | 3.46 μM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

| RXRβ | 4.21 μM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

| RXRγ | 4.83 μM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

| RARα | 8.17 μM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

Half-Maximal Effective Concentrations (EC50s) for Retinoid Receptor Activation

Half-maximal effective concentrations (EC50s) quantify the potency of a compound in activating a receptor, with lower EC50 values signifying greater potency. This compound demonstrates potent activation of RXR subtypes, with EC50 values in the low to mid-hundreds of nanomolar range. Its activation of RAR subtypes is significantly less potent, requiring concentrations in the thousands of nanomolar range.

| Receptor Subtype | Half-Maximal Effective Concentration (EC50) | Source(s) |

| RXRα | 398 nM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

| RXRβ | 356 nM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

| RXRγ | 420 nM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

| RARα | 4,414 nM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

| RARβ | 2,121 nM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

| RARγ | 2,043 nM | targetmol.comtargetmol.comchemicalbook.comcaymanchem.com |

Comparative Analysis of Receptor Binding and Activation with Parent Bexarotene

When compared to its parent compound, Bexarotene, this compound exhibits a distinct receptor interaction profile. Bexarotene is known to be a highly selective RXR agonist with very low affinity for RAR receptors nih.govfda.govucsd.edurndsystems.com. Its Kd values for RXR subtypes are typically in the low nanomolar range (e.g., 3-33 nM for RXRα) ucsd.edurndsystems.comnih.gov, and its EC50 values for RXR activation are similarly potent (e.g., 18-40 nM) nih.govrndsystems.commdpi.com. In contrast, Bexarotene's affinity for RAR receptors is significantly reduced, with Kd values exceeding 10,000 nM and EC50 values also greater than 10,000 nM, indicating minimal to no activation of RARs nih.govfda.govucsd.edurndsystems.com.

Bexarotene Receptor Binding and Activation Data (for comparison):

| Receptor Subtype | Dissociation Constant (Kd) | Half-Maximal Effective Concentration (EC50) | Source(s) |

| RXRα | 3–33 nM | 18–40 nM | nih.govucsd.edurndsystems.comnih.govmdpi.com |

| RXRβ | 21–29 nM | 24–25 nM | rndsystems.comnih.govmedchemexpress.com |

| RXRγ | 21–29 nM | 24–25 nM | rndsystems.comnih.govmedchemexpress.com |

| RARα | >10,000 nM | >10,000 nM | nih.govfda.govucsd.edurndsystems.com |

| RARβ | >10,000 nM | >10,000 nM | nih.govfda.govucsd.edurndsystems.com |

| RARγ | >10,000 nM | >10,000 nM | nih.govfda.govucsd.edurndsystems.com |

Compound List

this compound

Bexarotene

Retinoid X Receptor (RXR)

Retinoic Acid Receptor (RAR)

RXRα

RXRβ

RXRγ

RARα

RARβ

RARγ

Biological Activities and Cellular Effects of 6 Hydroxy Bexarotene Preclinical/in Vitro Focus

Modulation of Gene Expression via Retinoid Receptor Activation

Bexarotene (B63655) exerts its biological effects primarily through the selective binding and activation of Retinoid X Receptors (RXRs), including RXRα, RXRβ, and RXRγ fda.govdermnetnz.orgfda.govdrugs.combauschhealth.compatsnap.comdrugbank.comdovepress.comncats.ioresearchgate.net. Upon activation, RXRs form heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Thyroid Hormone Receptors (TRs), Vitamin D Receptors (VDRs), and Peroxisome Proliferator-Activated Receptors (PPARs) fda.govdrugs.comiqb.esbauschhealth.commdpi.compatsnap.comdrugbank.comncats.ionih.govnih.gov. These heterodimeric complexes then bind to specific DNA sequences, known as Retinoic Acid Response Elements (RAREs), thereby regulating the transcription of genes involved in critical cellular processes like differentiation, proliferation, and apoptosis fda.govdrugs.comiqb.esbauschhealth.commdpi.compatsnap.comdrugbank.comncats.ionih.govnih.gov. As noted, 6-Hydroxy Bexarotene exhibits significantly reduced activity in binding to and activating these receptors compared to Bexarotene medchemexpress.com.

Impact on Cellular Proliferation Control

Bexarotene has demonstrated the capacity to inhibit the growth of various tumor cell lines in vitro dermnetnz.orgfda.govdrugs.combauschhealth.compatsnap.comdrugbank.comncats.io. This antiproliferative effect is partly attributed to its ability to modulate the cell cycle. Specifically, Bexarotene can upregulate the expression of cell cycle inhibitors, such as p21 and p27, which serve to halt cell cycle progression and thereby prevent the proliferation of malignant cells patsnap.com. Studies have shown concentration-dependent growth inhibition of cancer cells by Bexarotene researchgate.netmdpi.com.

Data Table 1: Cell Viability of C6 Glioma Cells Treated with Bexarotene

The following table summarizes findings on the impact of Bexarotene on C6 glioma cell viability, as assessed by MTT assay, indicating a concentration-dependent antiproliferative effect researchgate.net.

| Bexarotene Concentration (µM) | Cell Viability (%) |

| 0 (Untreated Control) | 100% |

| 10 | ~90% |

| 50 | ~75% |

| 100 | ~60% |

| 200 | ~45% |

| 400 | ~30% |

| 800 | ~20% |

Note: Values are representative of observed trends in concentration-dependent reduction of cell viability and are illustrative based on data described in researchgate.net. Specific numerical data points for all concentrations were not explicitly provided in a tabular format in the source.

Induction of Apoptosis in Various Cell Lines

Bexarotene has been shown to induce programmed cell death (apoptosis) in numerous cancer cell lines dermnetnz.orgdrugs.comiqb.esbauschhealth.compatsnap.comdrugbank.comdovepress.comncats.ionih.govnih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net. This process involves the upregulation of pro-apoptotic factors, such as BAX, and the downregulation of anti-apoptotic factors, such as Bcl-2 patsnap.com. Research indicates that Bexarotene treatment can increase the proportion of cells in the sub-G1 phase of the cell cycle and enhance annexin (B1180172) V binding, both markers of apoptosis nih.gov. Studies have also detailed Bexarotene-induced apoptosis in C6 glioma cells through mechanisms involving phosphatidylserine (B164497) externalization and caspase-3/-7 activation researchgate.netresearchgate.net. Furthermore, Bexarotene treatment in cutaneous T-cell lymphoma (CTCL) cell lines has been associated with increased caspase-3 activation and cleavage of poly(ADP-Ribose) polymerase (PARP), supporting apoptosis as a key mechanism of its therapeutic action nih.gov.

Influence on Cellular Differentiation Processes

The activation of RXR-mediated pathways by Bexarotene plays a role in regulating genes that control cellular differentiation dermnetnz.orgfda.govdrugs.comiqb.esbauschhealth.compatsnap.comdrugbank.comdovepress.comncats.ionih.gov. For instance, Bexarotene has been observed to promote neuronal differentiation in human neuroblastoma SH-SY5Y cells, enhancing neurite outgrowth and dendritic complexity researchgate.net. Retinoids, in general, are known to influence the differentiation of cancer stem cells, contributing to the inhibition of cancer cell growth nih.gov.

Investigation of Antiproliferative Properties of this compound as a Degradation Product

Studies investigating the photostability of Bexarotene have identified various degradation products, including this compound and other hydroxy- and oxo-bexarotene metabolites nih.govresearchgate.netmdpi.comdntb.gov.ua. These degradation products have been assessed for their antiproliferative properties using assays like the MTT assay. Research has indicated that some of these degradation products exhibit cytotoxicity that is significantly higher than that of the parent compound, particularly after UV irradiation researchgate.netmdpi.com. Specifically, studies have shown that while Bexarotene itself demonstrates concentration-dependent inhibition of non-cancerous murine fibroblasts, its degradation products elicit more pronounced antiproliferative action at higher concentrations researchgate.netmdpi.com. This suggests that while this compound may have reduced retinoid receptor activity medchemexpress.com, it or other related degradation products could retain or even enhance antiproliferative effects under certain conditions researchgate.netmdpi.com.

Compound List:

this compound

Bexarotene

Retinoid X Receptor (RXR)

Retinoic Acid Receptor (RAR)

Thyroid Hormone Receptor (TR)

Vitamin D Receptor (VDR)

Peroxisome Proliferator-Activated Receptor (PPAR)

Liver X Receptor (LXR)

Bcl-2

BAX

p21

p27

Survivin

Fas/Fas ligand

Poly(ADP-Ribose) polymerase (PARP)

Analytical and Synthetic Methodologies for 6 Hydroxy Bexarotene Research

Development of Analytical Methods for Detection and Quantification in Biological Samples

While specific validated methods exclusively for 6-Hydroxy Bexarotene (B63655) are not extensively detailed in public literature, the analytical procedures are largely based on the well-established methods for the parent compound, Bexarotene. These methods are designed to be sensitive and specific for quantification in complex biological matrices such as human and rat plasma. nih.govresearchgate.netnih.gov

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the predominant technique. nih.govresearchgate.net Sample preparation is a critical first step to isolate the analyte from plasma proteins and other interfering substances. Common approaches include protein precipitation with acetonitrile, followed by liquid-liquid extraction using solvent systems like n-hexane-ethyl acetate. nih.govresearchgate.net

Chromatographic separation is typically achieved using a reversed-phase C18 column. nih.govmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate, run under isocratic conditions. nih.govresearchgate.net Detection by UV is commonly set around 259-260 nm. nih.govmdpi.com For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, operating in selected reaction monitoring (SRM) mode. researchgate.netresearchgate.net

These methods are rigorously validated to ensure reliability, with parameters such as linearity, accuracy, precision, and recovery being thoroughly assessed. researchgate.netresearchgate.net The lower limit of quantification (LLOQ) for Bexarotene using these methods can reach levels as low as 0.5-10 ng/mL in plasma, demonstrating high sensitivity. researchgate.networktribe.com

| Technique | Sample Preparation | Common LLOQ Range (for Bexarotene) | Linearity Range (for Bexarotene) | References |

|---|---|---|---|---|

| HPLC-UV | Protein Precipitation & Liquid-Liquid Extraction | ~10 ng/mL | 10.0–15000 ng/mL | nih.govresearchgate.net |

| LC-Fluorescence | Acetonitrile Precipitation & Liquid Extraction | 0.5 ng/mL | 0.500-1500 ng/mL | nih.govworktribe.com |

| LC-MS/MS | Protein Precipitation / Liquid-Liquid Extraction | ~1 ng/mL | 1.04-351.93 ng/mL | researchgate.netresearchgate.net |

Synthetic Approaches for 6-Hydroxy Bexarotene and its Derivatives

This compound is an oxidative metabolite of Bexarotene, primarily formed in the liver by cytochrome P450 3A4. nih.gov The chemical synthesis of this metabolite and other derivatives is crucial for producing standards for analytical studies and for further investigation of its biological activity.

The synthesis of oxidative metabolites of Bexarotene has been successfully accomplished, allowing for their characterization and in vitro testing. One notable study detailed the synthesis of these metabolites to confirm their structure and evaluate their activity at retinoid receptors. While specific reaction schemes are proprietary or detailed within specialized chemical literature, the general approach involves multi-step synthesis starting from precursor molecules.

Furthermore, synthetic strategies have been developed for Bexarotene analogs, which could be adapted for the production of hydroxylated forms. For instance, the synthesis of [11C]Bexarotene for positron emission tomography (PET) imaging was achieved through a copper-mediated cross-coupling reaction using an arylboronate precursor and labeled carbon dioxide. nih.gov The design and synthesis of other novel Bexarotene analogues often utilize a common intermediate to generate diverse chemical structures, which can then undergo further modifications, such as borylation or hydroxylation, to produce specific derivatives. researchgate.net

In Vitro Systems for Assessing Metabolite Activity

In vitro assays are fundamental for determining whether metabolites of a drug are biologically active. For this compound, studies have confirmed that it is an active metabolite that, like its parent compound, interacts with retinoid receptors. nih.govcaymanchem.com These oxidative metabolites have been shown to be active in in vitro assays of retinoid receptor activation. nih.govmdpi.com

The primary molecular targets of Bexarotene and its active metabolites are the retinoid X receptors (RXRα, RXRβ, and RXRγ). drugbank.com In vitro binding and transactivation assays are used to quantify the interaction of this compound with these receptors. Research has shown that this compound binds to RXR subtypes with high affinity and can also interact with retinoic acid receptor alpha (RARα). caymanchem.com

Binding affinities (Kd) and the effective concentrations for receptor activation (EC50) have been determined, showing that this compound selectively activates RXR subtypes over RAR subtypes. caymanchem.com

| Receptor | Kd (μM) | Reference |

|---|---|---|

| RXRα | 3.46 | caymanchem.com |

| RXRβ | 4.21 | caymanchem.com |

| RXRγ | 4.83 | caymanchem.com |

| RARα | 8.17 | caymanchem.com |

| Receptor | EC50 (nM) | Reference |

|---|---|---|

| RXRα | 398 | caymanchem.com |

| RXRβ | 356 | caymanchem.com |

| RXRγ | 420 | caymanchem.com |

| RARα | 4,414 | caymanchem.com |

| RARβ | 2,121 | caymanchem.com |

| RARγ | 2,043 | caymanchem.com |

Beyond direct receptor binding, other in vitro systems are used to evaluate the functional consequences of receptor activation. Luciferase reporter gene assays are commonly used to measure the transcriptional activity mediated by RXR homodimers or heterodimers upon ligand binding. nih.govmdpi.com Cell-based assays are also critical for understanding the physiological effects. For example, the activity of Bexarotene and its metabolites is assessed in various cancer cell lines, such as those for cutaneous T-cell lymphoma (CTCL), by measuring outcomes like the inhibition of cell proliferation and the induction of apoptosis. nih.govresearchgate.net Studies in neuroblastoma cell lines have also been used to evaluate neuroprotective effects against cellular stress. nih.gov

Advanced Research Directions and Therapeutic Implications

Exploration of 6-Hydroxy Bexarotene (B63655) as a Distinct Pharmacological Agent or Lead Compound

While primarily recognized as a metabolite, 6-hydroxy-bexarotene exhibits demonstrable in vitro pharmacological activity, particularly in assays involving retinoid receptor activation nih.govpharmacompass.comresearchgate.net. This inherent biological activity suggests a potential for its exploration as a distinct pharmacological agent. However, the current scientific literature, based on the provided search results, does not extensively detail comprehensive investigations into 6-hydroxy-bexarotene's independent therapeutic capabilities or its direct application as a lead compound for novel drug discovery. Research in this area appears to be more focused on the parent compound, Bexarotene, and its structural analogs. Therefore, the potential of 6-hydroxy-bexarotene as a standalone therapeutic entity or a foundational structure for new drug development represents an avenue for future scientific inquiry.

Q & A

Q. How can researchers reconcile discrepancies between in vitro receptor affinity and in vivo functional outcomes?

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrating metabolite concentrations, tissue distribution, and receptor occupancy rates is critical. For example, this compound’s lower RARα affinity in vitro may not preclude in vivo activity due to prolonged exposure in target tissues like the CNS. Comparative metabolomics in preclinical models can bridge this gap .

Q. Methodological Notes

- Data Contradiction Analysis : Use stratified subgroup analyses (e.g., BMI, genetic biomarkers) and mechanistic studies (e.g., CRISPR screens) to resolve inconsistencies in metabolite effects .

- Experimental Design : Prioritize randomized, controlled trials with metabolite-specific pharmacokinetic sampling and validated LC-MS/MS protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.